2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride
Overview
Description
“2-(2-Aminoethoxy)ethanol”, also known as Diglycolamine, is a colorless to light yellow, thick liquid with a fishy odor . It’s used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Synthesis Analysis
The synthesis of compounds similar to “2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride” has been reported. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the reaction of diamine with carbon disulfide with a 1:2 molar ratio . Another method involves the amination of alcohols such as diethylene glycol (DEG) with aminating agents such as ammonia .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The structure contains both amine and alcohol substituents .
Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is a colorless to light yellow, thick liquid with a fishy odor. It has a density of 1.05 and is miscible with water .
Scientific Research Applications
Synthesis of Metal Complexes
2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride: is used in the synthesis of metal complexes, particularly with molybdenum (VI) and vanadium (IV). These complexes are characterized by their non-electrolytic nature and have been studied for their antimicrobial activities . The ligand forms strong bonds with metals due to the electron flow from nitrogen to sulfur, which facilitates strong donation from ligand to metal.
Antimicrobial Applications
The synthesized ligand mentioned above has shown potential in antimicrobial applications. It has been tested for antibacterial and antifungal activities, which are crucial in the development of new medications and treatments for various infections .
Supramolecular Chemistry
Due to its strong metal-binding properties, 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride can be used in supramolecular chemistry for the self-assembly of macrocycles, cages, catenanes, and nanoparticles. This application is significant in the field of nanotechnology and materials science .
Agricultural Chemicals
This compound’s derivatives are applicable in the agricultural sector. They can be used in the formulation of crop protection products, aiding in the control of pests and diseases that affect crop yield .
Electronics Manufacturing
The compound finds use in electronics manufacturing as part of stripper solutions. These solutions are vital in the production and maintenance of electronic components, where precision and reliability are paramount .
Safety and Hazards
properties
IUPAC Name |
2-(3-nitropyridin-2-yl)oxyethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.2ClH/c8-3-5-13-7-6(10(11)12)2-1-4-9-7;;/h1-2,4H,3,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBQQYZCJNNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCN)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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